molecular formula C12H7F3O2 B11870534 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde

Cat. No.: B11870534
M. Wt: 240.18 g/mol
InChI Key: YNVVTGCOCUQMQZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which also bears a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formylation of the resulting compound. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various strategies, including the use of trifluoromethyl ethers and trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using optimized reagents and conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 1-(Trifluoromethoxy)naphthalene-3-carboxylic acid.

    Reduction: 1-(Trifluoromethoxy)naphthalene-3-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethoxy)naphthalene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-(Trifluoromethoxy)naphthalene-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

4-(trifluoromethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H

InChI Key

YNVVTGCOCUQMQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C=O

Origin of Product

United States

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